2-cyano-N'-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide
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Overview
Description
2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes cyano, trifluoromethyl, and nitrophenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide can be achieved through several methods. One common approach involves the reaction of cyanoacetic acid hydrazide with appropriate aldehydes or ketones under specific conditions. For instance, the treatment of cyanoacetic acid hydrazide with 1-ethyl-4,4,4-trifluoro-3-oxobutanal in the presence of a base such as piperidine can yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups, using reagents like alkyl halides or amines.
Cyclization: Cyclization reactions can occur under specific conditions, leading to the formation of various heterocyclic compounds.
Scientific Research Applications
2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and material science.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide involves its interaction with various molecular targets. The compound can act as an ambident nucleophile, allowing it to participate in multiple reaction pathways. It can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of specific biological processes. The presence of the cyano and trifluoromethyl groups enhances its reactivity and stability, making it a potent molecule for various applications .
Comparison with Similar Compounds
Compared to other similar compounds, 2-cyano-N’-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-[(E)-2-(2-nitrophenyl)hydrazono]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
Cyanoacetohydrazides: These compounds share the cyano and hydrazide functional groups but lack the trifluoromethyl and nitrophenyl groups, resulting in different chemical properties and reactivity.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group but do not have the cyano and hydrazide functionalities, leading to distinct chemical behavior.
Nitrophenyl derivatives: These compounds include the nitrophenyl group but lack the cyano and trifluoromethyl groups, affecting their overall reactivity and applications.
Properties
IUPAC Name |
(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O4/c1-2-9(7-13(25)15(16,17)18)20-23-14(26)11(8-19)22-21-10-5-3-4-6-12(10)24(27)28/h3-6,21H,2,7H2,1H3,(H,23,26)/b20-9+,22-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPRHIOMDQSRP-BKBXBBPISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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